molecular formula C15H25N3 B1392658 {3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 808739-18-6

{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine

Cat. No. B1392658
M. Wt: 247.38 g/mol
InChI Key: UNZAPNPQNORXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” is a chemical compound with the molecular formula C15H25N3 . It is used in scientific research and has been mentioned in various patents and literature .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be analyzed using spectroscopic methods such as FT-IR and FT Raman, as well as quantum mechanical studies . The Density Functional Theory (DFT) approach is often used to investigate the molecular structure and vibrational spectrum .


Chemical Reactions Analysis

The chemical reactions involving “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be studied using various spectroscopic and quantum mechanical methods . These investigations provide insights into the molecular structure, electronic, and vibrational characteristics of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be studied using spectroscopic methods and quantum mechanical studies . These investigations provide insights into the molecular structure, electronic, and vibrational characteristics of the compound .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved the synthesis of various triazole derivatives, including compounds with piperazine components. These compounds were screened for antimicrobial activities, with some showing good or moderate effectiveness against test microorganisms. This highlights the potential use of {3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine derivatives in antimicrobial applications (Bektaş et al., 2007).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) synthesized various 1,3,4-oxadiazole N-Mannich bases, including piperazine derivatives. These compounds demonstrated broad-spectrum antibacterial activities and showed potential as anti-proliferative agents against various cancer cell lines, signifying the diverse biomedical applications of piperazine-based compounds (Al-Wahaibi et al., 2021).

Antiasthmatic Activity

Bhatia et al. (2016) developed piperazine derivatives for antiasthmatic activity. Their research revealed that some derivatives exhibited significant activity compared to the standard drug Cilostazol, indicating the potential of piperazine compounds in treating asthma (Bhatia et al., 2016).

Synthesis and Characterization

Grijalvo et al. (2015) reported on the synthesis of a specific compound related to piperazine, characterizing it through various spectroscopic analyses. This work is essential for understanding the structural properties of piperazine derivatives (Grijalvo et al., 2015).

Antidepressant Development

Uldam et al. (2011) described the biosynthesis of a piperazine derivative used in the development of a novel multimodal antidepressant. This demonstrates the role of piperazine compounds in developing psychiatric medications (Uldam et al., 2011).

Synthesis of Medicinal Intermediates

Research by Weiliang (2008) focused on synthesizing medicinal intermediates, including piperazine derivatives, crucial for developing various pharmaceuticals (Weiliang, 2008).

properties

IUPAC Name

3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-4-5-15(14(2)12-13)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZAPNPQNORXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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